3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid (CAS 1042794-92-2) is a synthetic, low-molecular-weight benzoic acid derivative bearing a tert-butylcarbamoyl urea moiety at the 3-position and a methyl substituent at the 4-position (C13H18N2O3, MW 250.29 g/mol). The compound is cataloged as a versatile small-molecule scaffold and building block for medicinal chemistry and organic synthesis.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 1042794-92-2
Cat. No. B1437635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid
CAS1042794-92-2
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)NC(=O)NC(C)(C)C
InChIInChI=1S/C13H18N2O3/c1-8-5-6-9(11(16)17)7-10(8)14-12(18)15-13(2,3)4/h5-7H,1-4H3,(H,16,17)(H2,14,15,18)
InChIKeyXNVRSWHOFQEQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid (CAS 1042794-92-2): Chemical Identity, Physicochemical Profile, and Procurement-Grade Specifications


3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid (CAS 1042794-92-2) is a synthetic, low-molecular-weight benzoic acid derivative bearing a tert-butylcarbamoyl urea moiety at the 3-position and a methyl substituent at the 4-position (C13H18N2O3, MW 250.29 g/mol) [1]. The compound is cataloged as a versatile small-molecule scaffold and building block for medicinal chemistry and organic synthesis . Commercial sourcing is available from multiple suppliers at a typical purity specification of 95% . Computed physicochemical descriptors include XLogP3 = 1.6, topological polar surface area = 78.4 Ų, and a hydrogen-bond donor/acceptor count of 3/3, which collectively define its drug-like property space [1].

Why 3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid Cannot Be Replaced by Regioisomeric or De-methyl Analogues in Research Applications


The precise substitution pattern of 3-[(tert-butylcarbamoyl)amino]-4-methylbenzoic acid dictates its hydrogen-bonding capacity, steric bulk, and electronic distribution. Regioisomeric variants such as 2-[(tert-butylcarbamoyl)amino]-3-methylbenzoic acid or 4-(tert-butylcarbamoyl)benzoic acid present a different spatial arrangement of the urea donor/acceptor system and the carboxylic acid, which alters molecular recognition events (e.g., target binding or supramolecular assembly) [1]. The 4-methyl group further contributes to shape complementarity and lipophilicity that a des-methyl analogue cannot replicate. In procurement, substituting one scaffold for another without rigorous re-validation introduces uncontrolled variables that can compromise synthetic route fidelity, biological assay reproducibility, and structure-activity relationship interpretation.

Quantitative Differentiation Evidence for 3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid Versus Closest Structural Analogs


Regioisomeric Substitution Pattern Defines a Unique Scaffold Space Not Replicated by 2-[(Tert-butylcarbamoyl)amino]-3-methylbenzoic Acid

The target compound positions the tert-butylcarbamoyl amino group at the 3-position and the methyl at the 4-position of the benzoic acid ring. The closest regioisomer, 2-[(tert-butylcarbamoyl)amino]-3-methylbenzoic acid, swaps these substituents, relocating the urea moiety to an ortho position relative to the carboxylic acid [1]. This topological difference alters the intramolecular hydrogen-bonding network and the spatial presentation of pharmacophoric features. No quantitative head-to-head biological data are currently available in the public domain; the differentiation rests on established principles of medicinal chemistry and scaffold uniqueness.

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

Hydrogen-Bond Donor Profile of 3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid Versus 4-(Tert-butylcarbamoyl)benzoic acid

The target compound possesses three hydrogen-bond donor atoms (carboxylic acid OH + two urea NH), whereas 4-(tert-butylcarbamoyl)benzoic acid — a common analogue lacking the additional urea NH — has only two hydrogen-bond donors [1][2]. This difference of +1 HBD can significantly impact aqueous solubility, membrane permeability, and target engagement profiles according to Lipinski's and related drug-likeness frameworks.

Drug Design Physicochemical Property Solubility

Lipophilicity (XLogP3) of 3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid Compared to 3-Amino-4-methylbenzoic Acid

The tert-butylcarbamoyl urea modification increases the computed XLogP3 to 1.6 for the target compound, compared with approximately 0.8 for 3-amino-4-methylbenzoic acid, a simpler synthetic precursor lacking the urea group [1]. This +0.8 log unit shift represents a roughly 6.3-fold increase in octanol-water partition coefficient, indicating greater lipophilicity that can favor membrane permeation but may require attention to aqueous solubility in biological assays.

Lipophilicity Permeability Lead Optimization

Commercial Purity Baseline and Storage Specification for 3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid (AKSci Lot Data)

The commercially available product from AKSci (Cat. 2518DD) is supplied with a minimum purity specification of 95% . Long-term storage is specified as a cool, dry environment; the compound is classified as non-hazardous for DOT/IATA transport . While many research-grade building blocks are offered at ≥95% purity, the explicit long-term storage guidance and non-hazardous classification reduce ambiguity in compound management and shipping logistics compared to analogues that may lack such documentation.

Quality Control Procurement Specification Compound Management

Statement on the Current Limitation of Public Comparative Biological Data for This Scaffold

As of the evidence retrieval date, no peer-reviewed head-to-head pharmacological, biochemical, or cellular assay comparisons between 3-[(tert-butylcarbamoyl)amino]-4-methylbenzoic acid and its closest structural analogues have been identified in the public domain. The compound appears primarily in vendor catalogs as a research building block or scaffold, and the primary literature search returned no direct comparative studies meeting the high-strength evidence criteria. Prospective purchasers should therefore treat the scaffold as structurally unique but biologically unvalidated against comparators and plan for internal benchmarking when substituting or replacing this compound in established workflows [1].

Data Transparency Procurement Decision Risk Assessment

Recommended Application Scenarios for 3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid Based on Available Evidence


Medicinal Chemistry Scaffold Diversification Where Regioisomeric Specificity Is Critical

The 3-(tert-butylcarbamoylamino)-4-methyl substitution pattern defines a distinct vector for fragment growing or library enumeration. Researchers constructing focused compound libraries around this urea-benzoic acid chemotype should procure the exact CAS 1042794-92-2 rather than cheaper regioisomers, as the 3,4-substitution topology is not interchangeable with 2,3- or 4-substituted variants in structure-based design [1].

Physicochemical Property Optimization Where Balanced HBD Count and Moderate Lipophilicity Are Desired

With three HBD, three HBA, and XLogP3 = 1.6, this scaffold occupies a favorable region of drug-like chemical space. It may serve as a starting point for lead series where target engagement requires a specific HBD arrangement while maintaining oral druggability potential. Substituting with 4-(tert-butylcarbamoyl)benzoic acid (2 HBD) or 3-amino-4-methylbenzoic acid (lower LogP) would alter the property profile and confound SAR interpretation [1][2].

Synthetic Intermediate for Urea-Containing Target Molecules

The benzoic acid functionality allows ready derivatization into amides, esters, or acyl chlorides, while the tert-butylcarbamoyl urea unit can serve as a masked amine or a stable pharmacophoric element. Procurement from qualified suppliers providing documented purity (≥95%) and storage guidance (cool, dry) reduces the risk of introducing impurities that could propagate through multi-step syntheses .

Internal Benchmarking and Scaffold Validation Programs

Given the current absence of public comparative biological data, organizations that have already integrated this scaffold into proprietary workflows should maintain a documented internal comparator panel when evaluating replacement candidates. The explicit purity, storage, and shipping documentation available from vendors such as AKSci supports reproducible procurement for such benchmarking efforts .

Quote Request

Request a Quote for 3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.